PROTAC PARP1 degrader-2

PARP1 degradation PROTAC potency DC50 comparison

PROTAC PARP1 degrader-2 (Compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of poly(ADP-ribose) polymerase 1 (PARP1). It incorporates a PARP1-binding warhead derived from the inhibitor AZD9574 and an E3 ubiquitin ligase ligand (pomalidomide derivative) to recruit the cereblon (CRBN) E3 ligase complex, thereby facilitating the ubiquitination and subsequent proteasomal degradation of PARP1.

Molecular Formula C38H37F2N9O6
Molecular Weight 753.8 g/mol
Cat. No. B15544940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PARP1 degrader-2
Molecular FormulaC38H37F2N9O6
Molecular Weight753.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H37F2N9O6/c1-20-34(51)45-32-26(41-20)5-2-21(31(32)39)19-46-14-16-48(17-15-46)28-7-6-27(43-33(28)40)35(52)42-22-10-12-47(13-11-22)23-3-4-24-25(18-23)38(55)49(37(24)54)29-8-9-30(50)44-36(29)53/h2-7,18,22,29H,8-17,19H2,1H3,(H,42,52)(H,45,51)(H,44,50,53)
InChIKeyGOWMOJKFENPSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC PARP1 Degrader-2: A High-Potency Degrader for PARP1-Targeted Protein Degradation Research


PROTAC PARP1 degrader-2 (Compound 72) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of poly(ADP-ribose) polymerase 1 (PARP1). It incorporates a PARP1-binding warhead derived from the inhibitor AZD9574 and an E3 ubiquitin ligase ligand (pomalidomide derivative) to recruit the cereblon (CRBN) E3 ligase complex, thereby facilitating the ubiquitination and subsequent proteasomal degradation of PARP1 . The compound is characterized by a molecular weight of 753.75 g/mol and the molecular formula C38H37F2N9O6 .

Why Generic Substitution is Inadequate: The Critical Distinctions Among PARP1-Targeting PROTAC Degraders


Generic substitution among PARP1-targeting PROTACs is scientifically unsound due to substantial differences in degradation potency, warhead selectivity, E3 ligase recruitment mechanisms, and linker composition, all of which collectively determine the efficacy and specificity of targeted protein degradation [1]. Even structurally similar PROTACs, such as PROTAC PARP1 degrader-3, exhibit markedly different degradation kinetics and cellular activities, underscoring the necessity of compound-specific validation . Consequently, for precise and reproducible experimental outcomes, the selection of a specific PROTAC degrader must be based on its individual, quantitatively defined performance characteristics rather than assumed class-level interchangeability.

Quantitative Differentiation of PROTAC PARP1 Degrader-2: Head-to-Head Degradation Potency and Cytotoxicity Analysis


Superior Degradation Potency (DC50) in MDA-MB-231 Cells Compared to PROTAC PARP1 Degrader-3 and Degrader D6

PROTAC PARP1 degrader-2 demonstrates a markedly lower DC50 value (<10 nM) for PARP1 degradation in MDA-MB-231 cells compared to the related degrader PROTAC PARP1 degrader-3 (58.14 nM) and degrader D6 (25.23 nM) [1], indicating a higher potency in inducing targeted protein degradation under identical experimental conditions.

PARP1 degradation PROTAC potency DC50 comparison

Enhanced Cytotoxicity in MDA-MB-436 Cells Relative to PROTAC PARP1 Degrader-3 and MDM2-Based Degraders

PROTAC PARP1 degrader-2 exhibits an IC50 value of <100 nM for inhibiting the viability of MDA-MB-436 cells . In contrast, PROTAC PARP1 degrader-3 shows IC50 values of 1.63 µM and 2.84 µM in SW-620 and LOVO cells, respectively , while an MDM2-based PARP1 degrader has an IC50 of 6.12 µM in MDA-MB-231 cells . This demonstrates a substantial improvement in anti-proliferative activity.

PARP1 inhibition cytotoxicity IC50 comparison

Distinct Warhead Composition: AZD9574-Derived Ligand vs. Olaparib or Rucaparib in Alternative Degraders

PROTAC PARP1 degrader-2 utilizes a PARP1-binding warhead derived from the selective inhibitor AZD9574 (HY-160937) , whereas many alternative PROTACs, such as compound 2 from the PMC7470090 study, employ olaparib [1], and others use rucaparib [2]. The choice of warhead can significantly influence PARP1 trapping, degradation selectivity, and off-target profiles.

PARP1 warhead PROTAC design selectivity

E3 Ligase Recruitment Strategy: CRBN-Based vs. VHL-Based or MDM2-Based PROTACs

PROTAC PARP1 degrader-2 recruits the cereblon (CRBN) E3 ligase complex via a pomalidomide-derived ligand . In contrast, degrader 180055 recruits the von Hippel-Lindau (VHL) E3 ligase [1], and other PARP1 degraders recruit the MDM2 E3 ligase . The choice of E3 ligase can influence degradation kinetics, tissue-specific expression, and resistance mechanisms.

E3 ligase CRBN PROTAC mechanism

Optimal Research Applications for PROTAC PARP1 Degrader-2 Based on Quantitative Performance Data


High-Sensitivity PARP1 Degradation Studies in MDA-MB-231 Breast Cancer Models

Given its sub-10 nM DC50 value for PARP1 degradation in MDA-MB-231 cells , PROTAC PARP1 degrader-2 is ideally suited for experiments requiring robust and efficient PARP1 knockdown at low compound concentrations. This makes it particularly valuable for high-throughput screening assays or for studies where minimizing off-target effects due to high compound exposure is paramount.

Investigations into PARP1-Dependent Cytotoxicity in MDA-MB-436 Triple-Negative Breast Cancer Cells

With an IC50 below 100 nM in MDA-MB-436 cells , PROTAC PARP1 degrader-2 is a potent tool for dissecting PARP1-related cell death pathways in triple-negative breast cancer. Its superior cytotoxicity compared to alternative PROTACs like PROTAC PARP1 degrader-3 (IC50 >1.6 µM) enables the study of PARP1 degradation-induced apoptosis at clinically relevant concentrations.

Mechanistic Studies on CRBN-Mediated Ubiquitination and Proteasomal Degradation of PARP1

As a CRBN-recruiting PROTAC , this compound serves as a specific chemical probe for investigating the role of the cereblon E3 ligase complex in the ubiquitin-proteasome pathway targeting PARP1. This is particularly relevant for research into resistance mechanisms associated with CRBN expression levels or mutations.

Comparative Pharmacology Studies with AZD9574-Derived Warheads

The unique AZD9574-derived PARP1-binding warhead positions PROTAC PARP1 degrader-2 as a key comparator in structure-activity relationship (SAR) studies aiming to understand how warhead chemistry influences degradation efficiency, PARP1 trapping, and selectivity profiles relative to olaparib- or rucaparib-based PROTACs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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